2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic compound featuring an imidazole ring, a benzylcarbamoyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylcarbamoyl Group: This step involves the reaction of the imidazole derivative with benzyl isocyanate in the presence of a base such as triethylamine.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the imidazole ring.
Final Coupling with 4-Ethylphenyl Acetamide: The final step involves coupling the intermediate with 4-ethylphenyl acetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group on the imidazole ring can undergo oxidation to form a carboxylic acid derivative.
Reduction: The benzylcarbamoyl group can be reduced to a benzylamine derivative under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and possible biological activities.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its imidazole moiety.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used in chemical biology to investigate cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. The benzylcarbamoyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds containing a benzimidazole ring, such as omeprazole and albendazole, share structural similarities with the imidazole ring in the target compound.
Thiazoles: Compounds like thiamine (vitamin B1) contain a thiazole ring, which is structurally related to the imidazole ring.
Uniqueness
2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a benzylcarbamoyl group and a sulfanyl linkage in the same molecule is relatively rare, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-benzyl-2-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-2-17-8-10-19(11-9-17)26-22(30)16-31-23-25-13-20(15-28)27(23)14-21(29)24-12-18-6-4-3-5-7-18/h3-11,13,28H,2,12,14-16H2,1H3,(H,24,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGENJXDGXGIHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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